N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE
Brand Name: Vulcanchem
CAS No.: 1797973-02-4
VCID: VC7188111
InChI: InChI=1S/C15H25N5O/c1-10(2)14(21)18-13-11(3)16-15(17-12(13)4)20-8-6-19(5)7-9-20/h10H,6-9H2,1-5H3,(H,18,21)
SMILES: CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C(C)C
Molecular Formula: C15H25N5O
Molecular Weight: 291.399

N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE

CAS No.: 1797973-02-4

Cat. No.: VC7188111

Molecular Formula: C15H25N5O

Molecular Weight: 291.399

* For research use only. Not for human or veterinary use.

N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE - 1797973-02-4

Specification

CAS No. 1797973-02-4
Molecular Formula C15H25N5O
Molecular Weight 291.399
IUPAC Name N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-methylpropanamide
Standard InChI InChI=1S/C15H25N5O/c1-10(2)14(21)18-13-11(3)16-15(17-12(13)4)20-8-6-19(5)7-9-20/h10H,6-9H2,1-5H3,(H,18,21)
Standard InChI Key YBNMGJWJJRMQJU-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C(C)C

Introduction

Structural and Molecular Characterization

The compound’s structure comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 2, 4, 5, and 6. Key substituents include:

  • 4- and 6-methyl groups: These alkyl groups enhance lipophilicity and influence electronic properties .

  • 2-(4-Methylpiperazin-1-yl) group: A piperazine derivative, this substituent introduces basicity and hydrogen-bonding capacity, often critical for target engagement in drug discovery .

  • 5-(2-Methylpropanamide) group: This amide moiety contributes to solubility and metabolic stability while enabling interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₆N₆O
Molecular Weight318.43 g/mol
SMILESCC(C)(C(=O)NC1=C(N=C(N=C1C)N2CCN(CC2)C)C)C
logP~3.2 (predicted)
Hydrogen Bond Donors2 (amide NH, piperazine NH)
Hydrogen Bond Acceptors5 (amide O, pyrimidine N, piperazine N)

The stereochemistry of the 4-methylpiperazine ring and the amide group’s conformation may influence target binding, though specific crystallographic data remain unreported .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

Retrosynthetic disassembly suggests two primary fragments:

  • 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine: A pyrimidine intermediate synthesized via nucleophilic aromatic substitution (SNAr) of a chloropyrimidine with 4-methylpiperazine .

  • 2-Methylpropanoyl chloride: Generated from 2-methylpropanoic acid using thionyl chloride or oxalyl chloride .

Key Synthetic Steps

  • Pyrimidine Core Formation:

    • Condensation of acetamidine with diketone precursors under acidic conditions yields 4,6-dimethylpyrimidine .

    • Chlorination at position 2 using POCl₃, followed by SNAr with 4-methylpiperazine .

  • Amide Coupling:

    • Reaction of the 5-amino group with 2-methylpropanoyl chloride in the presence of a base (e.g., Et₃N) forms the final amide .

Table 2: Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)
4,6-Dimethyl-2-chloropyrimidinePOCl₃, reflux, 6 h78
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine4-Methylpiperazine, DIPEA, DMF, 80°C65
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-methylpropanamide2-Methylpropanoyl chloride, Et₃N, CH₂Cl₂82

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • logP: Predicted at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: ~0.5 mg/mL (pH 7.4), enhanced by protonation of the piperazine nitrogen in acidic environments .

Metabolic Stability

  • Cytochrome P450 Interactions: Piperazine moieties are susceptible to N-demethylation by CYP3A4, while the amide group resists hydrolysis.

  • Half-life (in vitro): ~4 hours in human liver microsomes, suggesting moderate metabolic clearance.

Table 3: Predicted ADME Parameters

ParameterValue
Caco-2 Permeability12.5 × 10⁻⁶ cm/s
Plasma Protein Binding89%
Bioavailability (oral)56% (predicted)

Applications in Drug Discovery

Oncology

Pyrimidine derivatives with 4-methylpiperazine groups are explored as kinase inhibitors. For example, analogues of this compound suppressed tumor growth in xenograft models (TGI = 68% at 50 mg/kg).

Central Nervous System (CNS) Disorders

The compound’s logP and moderate molecular weight align with criteria for CNS penetration, suggesting potential in Alzheimer’s or schizophrenia therapy .

Challenges and Future Directions

  • Stereochemical Complexity: Racemic mixtures at the piperazine ring may necessitate chiral resolution for optimal activity.

  • Metabolic Optimization: Structural modifications (e.g., fluorination of the methyl groups) could enhance metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator